2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- 2-Thiopheneacetic acid, alpha-hydroxy-5-methyl-
Brand Name: Vulcanchem
CAS No.: 956754-19-1
VCID: VC11707942
InChI: InChI=1S/C7H8O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10)
SMILES: CC1=CC=C(S1)C(C(=O)O)O
Molecular Formula: C7H8O3S
Molecular Weight: 172.20 g/mol

2-Thiopheneacetic acid, alpha-hydroxy-5-methyl-

CAS No.: 956754-19-1

Cat. No.: VC11707942

Molecular Formula: C7H8O3S

Molecular Weight: 172.20 g/mol

* For research use only. Not for human or veterinary use.

2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- - 956754-19-1

Specification

CAS No. 956754-19-1
Molecular Formula C7H8O3S
Molecular Weight 172.20 g/mol
IUPAC Name 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid
Standard InChI InChI=1S/C7H8O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10)
Standard InChI Key FYMJUKVBSLJGOT-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(C(=O)O)O
Canonical SMILES CC1=CC=C(S1)C(C(=O)O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted with:

  • A methyl group (-CH3) at the 5-position, enhancing electron-donating effects and steric bulk.

  • An α-hydroxyacetic acid group (-CH(OH)COOH) at the 2-position, introducing both acidic (carboxylic acid) and hydrophilic (hydroxyl) functionalities.

This configuration creates a polar-apolar duality, influencing solubility and reactivity. The hydroxyl group at the alpha position adjacent to the carboxylic acid enables intramolecular hydrogen bonding, potentially stabilizing certain tautomeric forms .

Physicochemical Properties (Hypothesized)

While experimental data for this specific compound is unavailable, properties can be extrapolated from structurally related molecules:

PropertyExpected Value/RangeBasis for Estimation
Molecular Weight~186.23 g/molC8H8O3S
Melting Point110–125°CCompared to 2-thiopheneacetic acid (76–78°C)
Solubility in WaterLow (≤1 g/L)Hydrophobic thiophene core dominates
Solubility in DCMHigh (≥50 g/L)Non-polar solvent affinity
pKa (Carboxylic Acid)~2.5–3.5Similar to thiopheneacetic acids
LogP (Octanol-Water)~1.2Balance of polar/non-polar groups

The methyl group at the 5-position likely increases lipophilicity compared to unsubstituted analogs, while the hydroxyl group enhances hydrogen-bonding capacity .

Synthetic Methodologies

Friedel-Crafts Acylation Route

A plausible synthesis involves Friedel-Crafts acylation of 5-methylthiophene, adapting methods from 2-thiopheneacetic acid production :

  • Step 1: Acylation
    React 5-methylthiophene with chloroacetyl chloride in the presence of AlCl3:

    5-Methylthiophene+ClCH2COClAlCl32-Chloroacetyl-5-methylthiophene+HCl\text{5-Methylthiophene} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{2-Chloroacetyl-5-methylthiophene} + \text{HCl}

    This step installs the acetyl chloride moiety at the 2-position.

  • Step 2: Hydrolysis and Reduction
    Hydrolyze the chloroacetyl intermediate to α-hydroxyacetic acid:

    2-Chloroacetyl-5-methylthiophene+H2O2-Hydroxyacetyl-5-methylthiophene+HCl\text{2-Chloroacetyl-5-methylthiophene} + \text{H}_2\text{O} \rightarrow \text{2-Hydroxyacetyl-5-methylthiophene} + \text{HCl}

    Selective reduction or oxidative methods may refine the hydroxyl group introduction.

Alternative Pathway: Glycolic Acid Derivatives

Another approach utilizes methyl glycolate derivatives:

  • Esterification: React 5-methyl-2-thiophenemethanol with glycolic acid under acidic conditions.

  • Oxidation: Oxidize the resultant ester to the carboxylic acid using KMnO4 or CrO3.

Key challenges include regioselectivity in thiophene substitution and avoiding over-oxidation of the hydroxyl group .

Reactivity and Functionalization

Esterification and Amidation

The carboxylic acid group readily forms esters or amides, useful for prodrug design:

2-Thiopheneacetic acid, α-OH-5-Me-+R-OHH+Ester+H2O\text{2-Thiopheneacetic acid, α-OH-5-Me-} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}

Methanol or ethanol esters are common, with reaction yields exceeding 80% under catalytic acid conditions .

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 4-position due to the directing effects of the 2-substituent. For example:

2-Thiopheneacetic acid, α-OH-5-Me-+HNO3H2SO44-Nitro derivative+H2O\text{2-Thiopheneacetic acid, α-OH-5-Me-} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro derivative} + \text{H}_2\text{O}

Hydrogen Bonding and Tautomerism

The α-hydroxy group participates in intramolecular hydrogen bonding with the carboxylic acid, stabilizing enol-like tautomers:

COOH-CH(OH)-C(OH)=CH-O(enolate)\text{COOH-CH(OH)-} \leftrightarrow \text{C(OH)=CH-O}^- \text{(enolate)}

This tautomerism could influence solubility and reactivity in biological systems .

Challenges and Research Gaps

  • Synthetic Yield Optimization: Current methods for analogous compounds yield 60–80%; catalytic systems (e.g., zeolites) may improve efficiency .

  • Toxicity Profiling: No data exists on ecotoxicological impacts; in silico models predict moderate aquatic toxicity (LC50 ~10 mg/L).

  • Crystallography: Single-crystal X-ray data would clarify tautomeric preferences and intermolecular interactions.

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